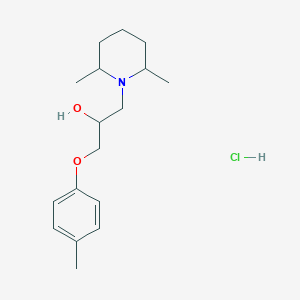
1-(2,6-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,6-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H28ClNO2 and its molecular weight is 313.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,6-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride, also known by its CAS number 1212166-18-1, is a compound with potential therapeutic applications. Its structure incorporates a piperidine ring and an aryloxy group, which may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₇H₂₈ClNO₂
- Molecular Weight : 313.9 g/mol
- CAS Number : 1212166-18-1
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit activity as modulators of neurotransmitter systems and may also influence cell signaling pathways.
Key Mechanisms:
- Neurotransmitter Modulation : The piperidine moiety is known for its role in enhancing neurotransmitter release and modulating receptor activity, particularly in the central nervous system.
- Inhibition of Enzymatic Activity : Compounds with aryloxy groups can inhibit various enzymes involved in cellular signaling pathways, potentially leading to altered cellular responses.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
1. Anticancer Activity
A study involving PLK4 inhibitors highlighted the potential of related compounds in cancer treatment. The inhibition of PLK4 (Polo-like kinase 4), a critical regulator of centriole duplication, suggests that similar agents could be effective in managing cancer cell proliferation by disrupting mitotic processes .
2. Neuroprotective Effects
Compounds structurally related to this compound have shown promise in neuroprotection. They may enhance neuronal survival under stress conditions by modulating calcium influx and reducing oxidative stress .
3. Antidepressant Properties
Preliminary studies indicate that piperidine derivatives can exhibit antidepressant-like effects in animal models. This is likely due to their ability to enhance serotonergic and noradrenergic transmission .
Case Studies
Several case studies have been documented regarding the effects of similar compounds:
Eigenschaften
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13-7-9-17(10-8-13)20-12-16(19)11-18-14(2)5-4-6-15(18)3;/h7-10,14-16,19H,4-6,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZVFQMLZQUAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=C(C=C2)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














